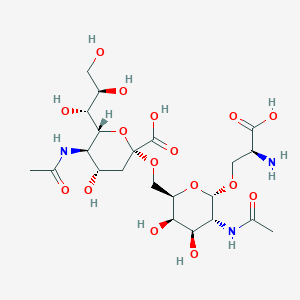

STn Epitope

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯醌,也称为环己-2,5-二烯-1,4-二酮,是一种有机化合物,化学式为C₆H₄O₂。它是一种醌类化合物,其特征是六元环上带有两个酮取代基。苯醌存在两种异构体形式:1,4-苯醌(对苯醌)和 1,2-苯醌(邻苯醌)。1,4-异构体更为常见,以其明亮的黄色晶体外观和刺鼻的气味而闻名 .

准备方法

合成路线和反应条件: 1,4-苯醌可以通过对氢醌的氧化来合成。该反应通常涉及使用氧化剂,例如三氯化铁、过氧化氢或重铬酸钾。反应在酸性介质中进行以促进氧化过程 .

工业生产方法: 在工业上,1,4-苯醌是通过在催化剂(如五氧化二钒)存在下用空气氧化氢醌来生产的。氢醌溶解在水中并加热至 70-80°C。然后将空气鼓入溶液中,导致生成 1,4-苯醌沉淀 .

反应类型:

常用试剂和条件:

氧化剂: 三氯化铁、过氧化氢、重铬酸钾。

还原剂: 硼氢化钠、酸性条件下的锌。

取代试剂: 乙酸酐、硫酸。

主要产物:

氢醌: 通过苯醌还原形成。

三乙酰羟基醌: 通过与乙酸酐和硫酸的取代反应形成.

科学研究应用

Cancer Biomarker

The STn epitope is primarily recognized as a biomarker for various cancers, particularly breast and colorectal cancers. Its expression is often associated with poor prognosis and aggressive tumor behavior. Studies have shown that elevated levels of STn can be detected in the serum of cancer patients, making it a valuable tool for early diagnosis and monitoring disease progression.

- Case Study : A study published in Clinical Cancer Research demonstrated that serum STn levels correlate with tumor burden in breast cancer patients, indicating its potential as a non-invasive diagnostic marker .

Immunohistochemistry

Immunohistochemical staining for STn can be utilized to assess tumor samples, aiding in the differentiation between malignant and benign lesions. This method enhances the accuracy of histopathological evaluations.

- Example : In colorectal cancer, STn expression was found to be significantly higher in malignant tissues compared to adjacent normal tissues, thus serving as a reliable diagnostic criterion .

Targeted Therapy

The this compound serves as a target for monoclonal antibodies designed to selectively bind to cancer cells expressing this antigen. This targeted approach minimizes damage to normal tissues while maximizing therapeutic efficacy.

- Therapeutic Candidate : Monoclonal antibodies targeting the this compound are currently being developed and tested in clinical trials for their effectiveness in treating various cancers .

Vaccine Development

STn has been explored as a component of cancer vaccines. Vaccines incorporating STn can stimulate an immune response against tumor cells expressing this epitope.

- Research Findings : A study highlighted the development of a synthetic vaccine containing STn conjugated to a carrier protein, which elicited strong immune responses in preclinical models .

Epitope Mapping and Immunogenicity Studies

Research involving the mapping of the this compound aids in understanding its immunogenicity and interactions with immune cells. This knowledge is crucial for developing effective immunotherapies.

- Immunogenicity Analysis : Studies have utilized epitope mapping techniques to identify T-cell responses against the this compound, contributing to the design of personalized cancer vaccines .

Nanoparticle-Based Delivery Systems

Recent advancements have seen the incorporation of STn into nanoparticle-based systems for targeted drug delivery, enhancing therapeutic outcomes while reducing side effects.

- Innovative Approach : Epitope-imprinted nanoparticles have been developed to selectively capture and deliver chemotherapeutics to STn-expressing tumor cells .

Summary Table of Applications

| Application Type | Description | Example/Case Study |

|---|---|---|

| Diagnostic | Biomarker for cancer detection | Elevated serum levels in breast cancer patients |

| Immunohistochemistry | Staining tumor samples for diagnosis | Higher expression in colorectal malignancies |

| Targeted Therapy | Monoclonal antibodies against STn | Clinical trials for various cancers |

| Vaccine Development | Synthetic vaccines incorporating STn | Elicited immune responses in preclinical models |

| Research Applications | Mapping immunogenicity and T-cell responses | Personalized vaccine design |

| Nanoparticle Delivery | Targeted drug delivery systems | Epitope-imprinted nanoparticles |

作用机制

苯醌主要通过氧化还原循环发挥作用。它可以通过细胞还原酶发生单电子或双电子还原,导致形成半醌或氢醌。这些中间体可以产生活性氧,导致氧化应激和对细胞组分(如 DNA、蛋白质和脂类)的损伤 。这种机制被利用在其作为抗癌药物的应用中,其中产生的氧化应激可以诱导癌细胞凋亡 .

相似化合物的比较

苯醌是醌类化合物大家族的一部分,其中包括:

萘醌: 以萘环上带有两个酮取代基为特征。

蒽醌: 含有蒽环上带有两个酮取代基。

独特性: 苯醌以其高反应性和在各种化学反应中的多功能性而独一无二。它参与氧化还原循环的能力使其在合成化学和生物应用中特别有价值 .

生物活性

The Sialyl-Tn (STn) epitope is a carbohydrate antigen that has garnered significant attention in cancer research due to its unique expression patterns and potential role in tumor progression. This article delves into the biological activity of the STn epitope, highlighting its expression in various cancers, mechanisms of action, and implications for diagnosis and therapy.

Overview of this compound

The this compound is a truncated glycan structure characterized by the presence of sialic acid linked to a Tn antigen. It is primarily expressed in epithelial tumors, including pancreatic, colorectal, and ovarian cancers, while being absent in most normal tissues. This selective expression makes STn a promising target for cancer biomarkers and therapeutic interventions .

Table 1: STn Expression in Various Cancers

| Cancer Type | Expression Frequency | Reference |

|---|---|---|

| Pancreatic Cancer | High | , |

| Colorectal Cancer | High | , |

| Ovarian Cancer | Moderate | , |

| Esophageal Cancer | Significant |

Research indicates that STn is over-expressed in cancer cells compared to their healthy counterparts. For instance, a systematic review highlighted that patients with STn-positive tumors generally have poorer prognoses compared to those with negative tumors . The expression of STn has been associated with histological grade and lymph node metastasis, indicating its potential as a prognostic marker .

The biological activity of the this compound involves several mechanisms that contribute to tumorigenesis:

- Tumor Promotion : The presence of STn can enhance tumor cell proliferation and metastatic potential. Studies have shown that engineered expression of STn in pancreatic cancer cell lines increases their tumorigenicity, suggesting a direct role in promoting malignancy .

- Immune Evasion : The this compound modulates immune responses by impairing the function of cytotoxic T cells. It has been observed that STn-expressing cancer cells can escape apoptosis by disrupting the signaling pathways of death receptors, leading to enhanced survival of malignant cells .

- Cell Signaling : STn can promote self-interactions and aggregation with other glycoproteins such as MUC1, potentially activating oncogenic signaling pathways. This interaction may lead to enhanced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

Case Studies

Several studies have explored the clinical implications of STn expression:

- Pancreatic Cancer Study : A cohort study involving 39 patients with pancreatic ductal adenocarcinoma (PDAC) assessed the relationship between STn expression and patient outcomes. Although no significant correlation was found between STn levels and overall survival, the study underscored the need for further research on its prognostic value .

- Colorectal Cancer Analysis : In another analysis involving colorectal cancer patients, high levels of STn were linked to poor differentiation and advanced disease stages. This suggests that STn could serve as a valuable biomarker for early detection and treatment stratification .

Future Directions

The ongoing research into the this compound highlights its potential as a target for immunotherapy. Current investigations are focused on developing anti-STn monoclonal antibodies that could selectively target and eliminate STn-expressing tumor cells without affecting normal tissues. Furthermore, combining STn-targeted therapies with other treatment modalities may enhance therapeutic efficacy and improve patient outcomes.

属性

CAS 编号 |

114661-01-7 |

|---|---|

分子式 |

C22H37N3O16 |

分子量 |

599.5 g/mol |

IUPAC 名称 |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |

InChI 键 |

RMINQIRDFIBNLE-NNRWGFCXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |

规范 SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

同义词 |

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。